4-Phenyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-4-carbonitrile
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Overview
Description
4-Phenyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group, a trifluoromethyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The phenyl and pyridinyl groups are introduced through substitution reactions, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like aryl halides and boronic acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Phenyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders and cancer.
Agrochemicals: It is used as a key structural motif in the synthesis of active ingredients for pesticides and herbicides.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Phenyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenylpyridine: A simpler analog with a phenyl group attached to a pyridine ring.
Trifluoromethylpyridines: Compounds with a trifluoromethyl group attached to a pyridine ring, used in agrochemicals and pharmaceuticals.
Piperidine Derivatives: Various piperidine-based compounds with different substituents, used in medicinal chemistry.
Uniqueness
4-Phenyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-4-carbonitrile is unique due to its combination of a piperidine ring with phenyl, trifluoromethyl, and pyridinyl groups. This unique structure imparts specific physicochemical properties and biological activities, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H16F3N3 |
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Molecular Weight |
331.3 g/mol |
IUPAC Name |
4-phenyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C18H16F3N3/c19-18(20,21)16-12-15(6-9-23-16)24-10-7-17(13-22,8-11-24)14-4-2-1-3-5-14/h1-6,9,12H,7-8,10-11H2 |
InChI Key |
WYGCCIKIHYGVIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)C3=CC(=NC=C3)C(F)(F)F |
Origin of Product |
United States |
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